2-Amino-3-cyclooctyl-propanoic acid; hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol. It is categorized as an amino acid derivative, featuring a cyclooctyl group attached to the propanoic acid backbone. The compound is typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for various biological and chemical applications .
The presence of the cyclooctyl group can influence the reactivity and stability of the compound compared to simpler amino acids, potentially affecting its interaction with biological systems .
Synthesis of 2-amino-3-cyclooctyl-propanoic acid; hydrochloride can be achieved through various organic synthesis techniques. A common method involves:
2-Amino-3-cyclooctyl-propanoic acid; hydrochloride has potential applications in:
The compound's unique cyclooctyl structure could lead to novel applications not yet explored in current research .
Several compounds share structural similarities with 2-amino-3-cyclooctyl-propanoic acid; hydrochloride. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
2-Amino-3-cyclohexylpropanoic acid | C9H17NO2 | Contains a cyclohexyl group instead of cyclooctyl |
2-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | Features a phenolic hydroxyl group |
L-Leucine | C6H13NO2 | A branched-chain amino acid important in protein synthesis |
These compounds exhibit varying biological activities and applications based on their structural differences. The presence of the cyclooctyl group in 2-amino-3-cyclooctyl-propanoic acid; hydrochloride distinguishes it from other amino acids by potentially altering its pharmacokinetic properties and receptor interactions .